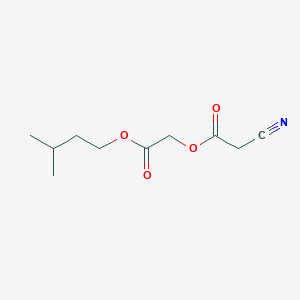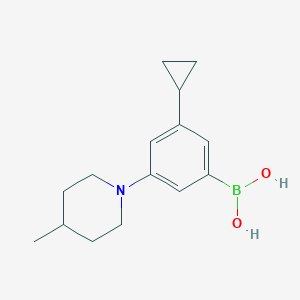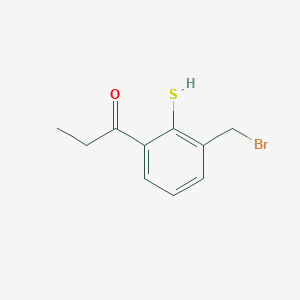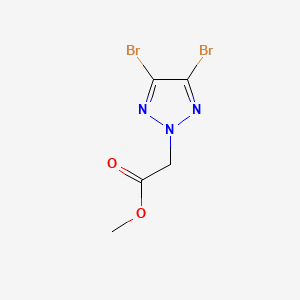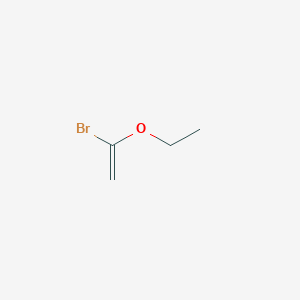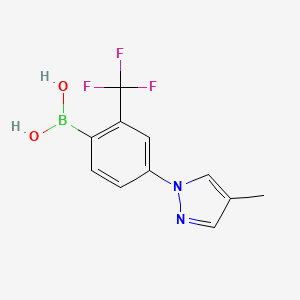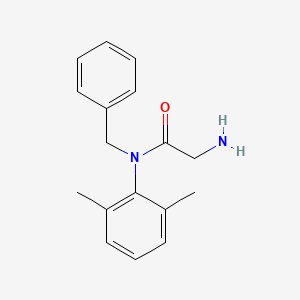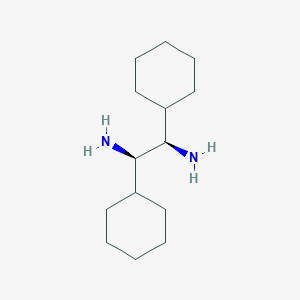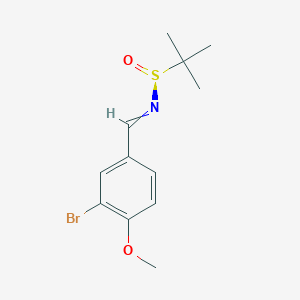
2-Acrylamidoethyldihydrogenphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acrylamidoethyldihydrogenphosphate is a chemical compound that belongs to the class of acrylamide derivatives It is characterized by the presence of both an acrylamide group and a dihydrogen phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acrylamidoethyldihydrogenphosphate typically involves the reaction of acrylamide with phosphoric acid or its derivatives. One common method is the esterification of acrylamide with phosphoric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acrylamidoethyldihydrogenphosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce acrylamide and phosphoric acid.
Polymerization: It can participate in polymerization reactions to form polyacrylamide-based polymers.
Substitution: The acrylamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Polymerization: Initiated by free radicals, UV light, or heat in the presence of suitable initiators.
Substitution: Requires nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Acrylamide and phosphoric acid.
Polymerization: Polyacrylamide-based polymers.
Substitution: Various substituted acrylamide derivatives.
Applications De Recherche Scientifique
2-Acrylamidoethyldihydrogenphosphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and hydrogels.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical diagnostics and therapeutics.
Industry: Utilized in the production of water treatment agents, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2-Acrylamidoethyldihydrogenphosphate is primarily related to its ability to form polymers and interact with biological molecules. The acrylamide group can undergo polymerization, leading to the formation of cross-linked networks. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acrylamido-2-methylpropanesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a phosphate group.
Acrylamide: Lacks the phosphate group and has different chemical properties.
Methacryloyloxyethyl phosphorylcholine: Contains a phosphorylcholine group, used in biocompatible polymers.
Uniqueness
2-Acrylamidoethyldihydrogenphosphate is unique due to the presence of both acrylamide and dihydrogen phosphate groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in polymerization and form hydrogen bonds makes it valuable in the synthesis of advanced materials and biomolecules.
Propriétés
Formule moléculaire |
C5H10NO5P |
|---|---|
Poids moléculaire |
195.11 g/mol |
Nom IUPAC |
2-(prop-2-enoylamino)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C5H10NO5P/c1-2-5(7)6-3-4-11-12(8,9)10/h2H,1,3-4H2,(H,6,7)(H2,8,9,10) |
Clé InChI |
NUXSGEAJTVTRMV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




